Methyl 3-isopropylisoxazole-5-carboxylate
Overview
Description
Methyl 3-isopropylisoxazole-5-carboxylate is a chemical compound that belongs to the class of isoxazoles, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The specific structure of methyl 3-isopropylisoxazole-5-carboxylate includes a methyl ester group at the 5-position and an isopropyl group at the 3-position of the isoxazole ring.
Synthesis Analysis
The synthesis of isoxazole derivatives can be achieved through various methods. For instance, the paper titled "Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid" describes a method for synthesizing 3-amino-4,5-dimethylisoxazole, which could potentially be modified to introduce an isopropyl group at the 3-position and a carboxylate ester at the 5-position to synthesize methyl 3-isopropylisoxazole-5-carboxylate. Another relevant synthesis approach is the domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate to obtain highly functionalized isoxazole derivatives .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be characterized using various spectroscopic techniques. For example, the paper on the synthesis of methyl 1H-1,2,4-triazole-3-carboxylate discusses the use of multinuclear NMR spectroscopy for structural characterization, which could also be applied to methyl 3-isopropylisoxazole-5-carboxylate. Additionally, the crystal structure of a related compound, aquabis(5-methylisoazole-3-carboxylato-O,N)copper(II) monohydrate, was determined by X-ray diffraction , indicating that similar techniques could be used to elucidate the structure of methyl 3-isopropylisoxazole-5-carboxylate.
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions. The paper "5,5'-Dimethyl-3,3'-azoisoxazole as a new heterogeneous azo reagent for esterification of phenols and selective esterification of benzylic alcohols under Mitsunobu conditions" describes the use of an isoxazole derivative as a reagent for esterification, which could potentially be relevant for the modification of methyl 3-isopropylisoxazole-5-carboxylate. Additionally, the alkylation of 3,5-dimethylisoxazole and the selective nucleophilic chemistry used in the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids provide insights into the reactivity of isoxazole compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be inferred from studies on similar compounds. For instance, the solubility, melting point, and stability can be predicted based on the properties of compounds like 3-amino-4,5-dimethylisoxazole and 5-methylisoxazole-3-carboxylate . The reactivity of the isoxazole ring towards nucleophiles, electrophiles, and various reagents can be understood by examining the reactions described in the papers on the alkylation of isoxazoles and the synthesis of carbamoyl and sulfanylmethyl derivatives .
Scientific Research Applications
Synthesis of Functionalized Isoxazoles : Methyl 3-isopropylisoxazole-5-carboxylate is a versatile scaffold for synthesizing highly functionalized isoxazole derivatives. For instance, Ruano et al. (2005) utilized a similar isoxazole compound to develop new 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles, which are important in various chemical syntheses (Ruano, Fajardo, & Martín, 2005).
Synthesis of Druglike Isoxazoles : The compound has been used in the synthesis of a wide range of isoxazole-based molecules with potential pharmaceutical applications. For example, Robins et al. (2007) demonstrated the use of a similar isoxazole compound in the generation of a 90-compound library of druglike isoxazoles (Robins, Fettinger, Tinti, & Kurth, 2007).
Development of Anti-inflammatory Agents : The structural similarity of methyl 3-isopropylisoxazole-5-carboxylate to other molecules with anti-inflammatory properties has been explored. Moloney (2001) synthesized a related molecule as part of research targeting novel anti-inflammatory agents (Moloney, 2001).
Exploration in Biochemical Processes : It has been studied in the context of its effects on biochemical processes like carbohydrate and fat metabolism. Dulin and Gerritsen (1966) investigated the effects of a similar isoxazole compound on glucose oxidation and fatty acid release, highlighting its potential relevance in metabolic studies (Dulin & Gerritsen, 1966).
Material Science Applications : The compound's utility extends to material sciences, particularly in the synthesis of novel organic compounds with specific properties. For instance, Ray and Ghosh (1999) used an oxazole derivative in the synthesis of compounds for potential application in bronchodilators (Ray & Ghosh, 1999).
Safety And Hazards
properties
IUPAC Name |
methyl 3-propan-2-yl-1,2-oxazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-5(2)6-4-7(12-9-6)8(10)11-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQZIIYKXQXEPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-isopropylisoxazole-5-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.